
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide, also known as BBZ, is a chemical compound that has been studied extensively for its potential therapeutic applications. BBZ belongs to the family of benzothiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neuroprotection research, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell proliferation, apoptosis, and inflammation. N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to inhibit the activity of various enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has also been found to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-alpha, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways involved in cell cycle regulation and gene expression. In the brain, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurodegenerative diseases. In addition, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has been found to exhibit anti-inflammatory effects by inhibiting the activity of various inflammatory mediators.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide has several advantages for lab experiments, including its high solubility in various solvents, its stability under various conditions, and its low toxicity. However, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
Future research on N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide could focus on several areas, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases, the optimization of its synthesis method to reduce cost and increase yield, and the development of novel derivatives with improved pharmacological properties. In addition, further studies could be conducted to elucidate the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide and its effects on various cellular pathways and signaling molecules. Overall, N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide holds great promise as a potential therapeutic agent for various diseases and warrants further investigation.
合成法
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
特性
分子式 |
C21H14N2O2S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-benzoylbenzamide |
InChI |
InChI=1S/C21H14N2O2S/c24-19(14-8-2-1-3-9-14)15-10-4-5-11-16(15)20(25)23-21-22-17-12-6-7-13-18(17)26-21/h1-13H,(H,22,23,25) |
InChIキー |
FFKTXCAKGXAUGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



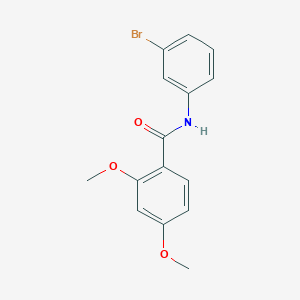
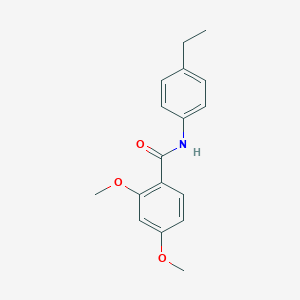
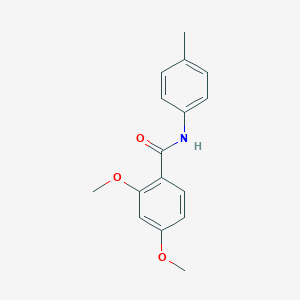
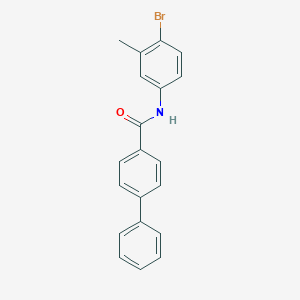
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
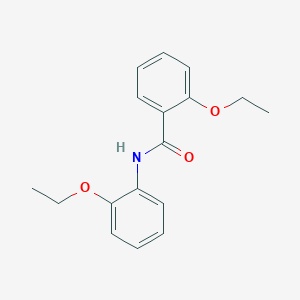
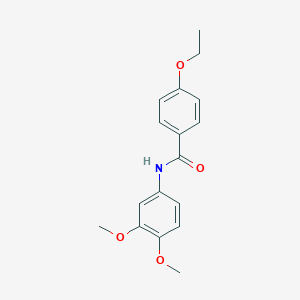
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)


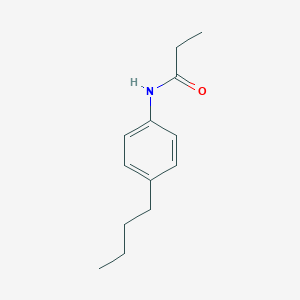
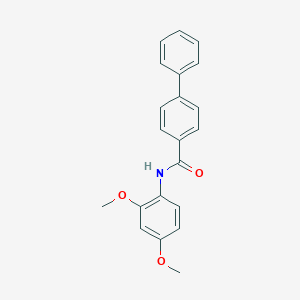
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)